
1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” is a chemical compound with the molecular formula C17H10ClNO3 . It has an average mass of 311.719 Da and a monoisotopic mass of 311.034912 Da .
Synthesis Analysis
The synthesis of pyrroles often involves the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia . A method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” consists of a pyrrole ring attached to a benzoyl group and a chlorophenyl group . The exact structure can be determined using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins . The specific reactions that “1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” can be determined using various analytical techniques. These might include its melting point, boiling point, density, and solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
A study by Beyerlein and Tieke (2000) introduced π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, highlighting their synthesis using palladium-catalysed aryl-aryl coupling. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility, processability, and enhanced photochemical stability (Beyerlein & Tieke, 2000).
Organic Photovoltaics
Liao et al. (2020) utilized benzo[1,2-b:4,5-b′]dithiophene (BDT)-based donor polymers in combination with a non-fullerene acceptor to achieve over 10% efficiency in organic photovoltaic cells. The study demonstrates the polymers' solubility in chlorine-free solvents and the processing flexibility, contributing to a significant advancement in photovoltaic module development (Liao et al., 2020).
Corrosion Inhibition
Zarrouk et al. (2015) explored the corrosion inhibition properties of 1H-pyrrole-2,5-dione derivatives on carbon steel in hydrochloric acid, demonstrating their effectiveness as corrosion inhibitors. The study suggests a chemisorption mechanism for the adsorption of these derivatives on the steel surface, offering insights into the development of new, efficient organic inhibitors for metal protection (Zarrouk et al., 2015).
Zukünftige Richtungen
The future directions for research on “1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione” could include further exploration of its biological activities and potential therapeutic applications. Additionally, research could be conducted to develop more efficient and environmentally friendly methods for its synthesis .
Wirkmechanismus
Target of Action
The primary targets of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione are the components of the mitochondrial respiratory chain . These compounds, or their parent compounds, possess weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation .
Mode of Action
1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the inner mitochondrial membrane, leading to the uncoupling of electron transport and ATP synthesis . This results in the depletion of cellular ATP stores, leading to cell death .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, a crucial process for energy production in cells . By uncoupling electron transport and ATP synthesis, it disrupts the normal energy production process, leading to cell death .
Pharmacokinetics
Given its lipophilic nature, it is expected to have good absorption and distribution within the body
Result of Action
The result of the compound’s action is the disruption of energy production within cells, leading to cell death . This makes it potentially useful as an insecticide, as it has been shown to have varied degrees of insecticidal activity against oriental armyworm .
Action Environment
The action of 1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione can be influenced by various environmental factors. For instance, its lipophilicity suggests that it may accumulate in fatty tissues, potentially increasing its toxicity over time Additionally, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment
Eigenschaften
IUPAC Name |
1-(2-benzoyl-4-chlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-12-6-7-14(19-15(20)8-9-16(19)21)13(10-12)17(22)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSTNJRQFSDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzoyl-4-chlorophenyl)pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

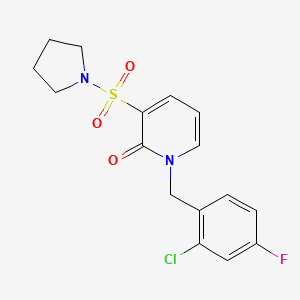

![4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2986457.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)
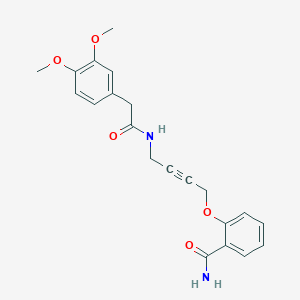
![4-acetyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2986461.png)
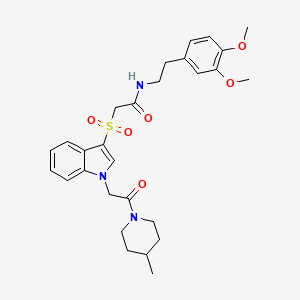
![(2E)-3-{1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2986463.png)
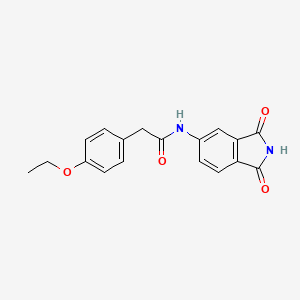
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2986466.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide](/img/structure/B2986467.png)
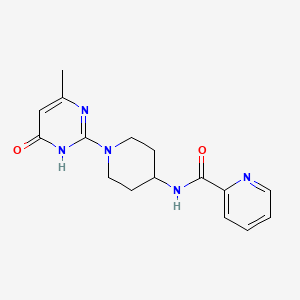
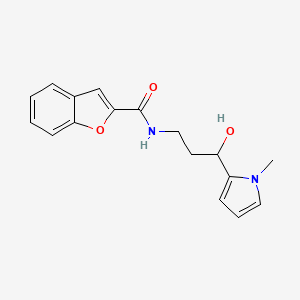
![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)